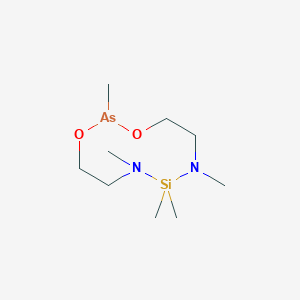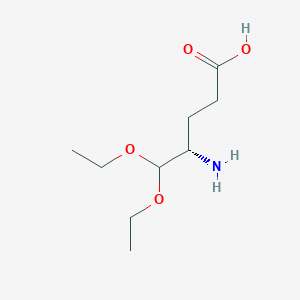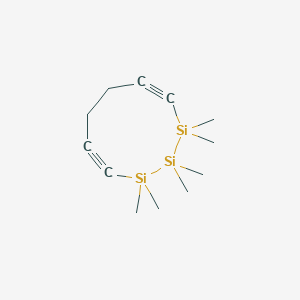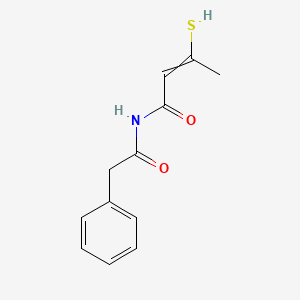
N-(Phenylacetyl)-3-sulfanylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylacetyl)-3-sulfanylbut-2-enamide is an organic compound with a complex structure that includes a phenylacetyl group, a sulfanyl group, and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylacetyl)-3-sulfanylbut-2-enamide typically involves multiple steps. One common method includes the following steps:
Esterification: The esterification of a suitable precursor, such as L-proline, to form an intermediate ester.
Acylation: The acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions to form N-phenylacetylglycine.
Formation of the Peptide Bond: The peptide bond is formed between N-phenylacetylglycine and the proline ester using methods such as mixed anhydride under Anderson conditions, activated benzotriazole ester, or activated succinimide ester methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylacetyl)-3-sulfanylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide moiety can be reduced to form corresponding amines.
Substitution: The phenylacetyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylacetyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Phenylacetyl)-3-sulfanylbut-2-enamide is not well-characterized. its structure suggests that it may interact with biological targets such as enzymes or receptors. The phenylacetyl group could facilitate binding to hydrophobic pockets, while the sulfanyl and enamide groups may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept): A nootropic compound with cognitive-enhancing properties.
Piracetam: Another nootropic compound with a different mechanism of action.
Phenylacetone (P2P): An organic compound with different applications.
Uniqueness
N-(Phenylacetyl)-3-sulfanylbut-2-enamide is unique due to its combination of functional groups, which may confer specific reactivity and binding properties
Properties
CAS No. |
88152-48-1 |
|---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-(2-phenylacetyl)-3-sulfanylbut-2-enamide |
InChI |
InChI=1S/C12H13NO2S/c1-9(16)7-11(14)13-12(15)8-10-5-3-2-4-6-10/h2-7,16H,8H2,1H3,(H,13,14,15) |
InChI Key |
CWIHOUJIYDTTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC(=O)CC1=CC=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)
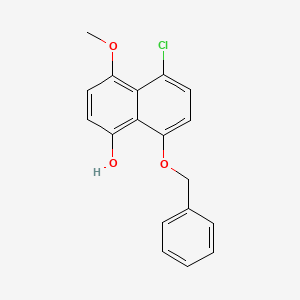
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)

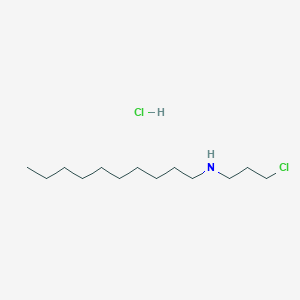

silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
